molecular formula C8H11NO2 B1325487 2-(3-Methylbutyryl)oxazole CAS No. 898759-16-5

2-(3-Methylbutyryl)oxazole

Cat. No.: B1325487
CAS No.: 898759-16-5
M. Wt: 153.18 g/mol
InChI Key: TUFDVWRJXRUCHW-UHFFFAOYSA-N
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Description

2-(3-Methylbutyryl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 3-methylbutyryl group. Oxazoles are a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry . The presence of both oxygen and nitrogen atoms in the oxazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutyryl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbutyryl chloride with 2-aminoethanol, followed by cyclization under acidic conditions to form the oxazole ring . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen oxazole synthesis, which provides a versatile route to various oxazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbutyryl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Methylbutyryl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyryl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring’s ability to form non-covalent interactions, including hydrogen bonding and π-π stacking, allows it to bind effectively to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Methylbutyryl)oxazole is unique due to the presence of the 3-methylbutyryl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

3-methyl-1-(1,3-oxazol-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)5-7(10)8-9-3-4-11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFDVWRJXRUCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642056
Record name 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-16-5
Record name 3-Methyl-1-(2-oxazolyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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